1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-3-5-9(8(7)2)14-6-10(15)11(13-14)12(16)17/h3-6,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWQBJTZSBBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
The primary synthetic route begins with the reaction of 2,3-dimethylphenylhydrazine and an appropriate β-ketoester, such as ethyl acetoacetate, under controlled acidic or basic conditions. This condensation facilitates the formation of the pyrazole ring system with the 2,3-dimethylphenyl substituent at the N-1 position.
- Reaction Conditions:
- Solvent: Ethanol or toluene
- Temperature: Reflux (approximately 78–110 °C)
- Catalyst: Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) depending on the desired pathway
- Time: Several hours until completion monitored by TLC or HPLC
This step yields a 1-(2,3-dimethylphenyl)-1H-pyrazole intermediate with an ester or keto group at the 3-position.
Introduction of the Carboxylic Acid Group
The ester intermediate is then hydrolyzed under alkaline conditions to convert the ester group into the carboxylic acid functionality.
- Hydrolysis Conditions:
- Base: Sodium hydroxide (NaOH) aqueous solution
- Temperature: Ambient to reflux
- Reaction time: 1–4 hours
- Workup: Acidification with dilute hydrochloric acid to precipitate the carboxylic acid
This step yields 1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylic acid.
Hydroxylation at the 4-Position of Pyrazole
The hydroxy group at the 4-position is introduced via selective oxidation or tautomerization processes. One approach involves controlled oxidation of the pyrazole ring or using hydroxylating agents under mild conditions to avoid over-oxidation or ring degradation.
Alternatively, the hydroxy group can be introduced during ring formation if the β-ketoester or diketone used contains a hydroxy substituent or via post-synthetic modification.
- Typical Reagents:
- Mild oxidants or hydroxylating agents
- Controlled temperature to prevent side reactions
Representative Synthetic Route Summary Table
| Step | Starting Material(s) | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | 2,3-Dimethylphenylhydrazine + Ethyl acetoacetate | Condensation (pyrazole ring formation) | Reflux in ethanol/toluene with acid/base catalyst | 1-(2,3-Dimethylphenyl)-1H-pyrazole intermediate |
| 2 | Ester intermediate | Hydrolysis | NaOH aqueous, reflux, acidify | 1-(2,3-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid |
| 3 | Pyrazole-3-carboxylic acid | Hydroxylation | Mild oxidant/hydroxylating agent, controlled temp | This compound |
Research Findings and Process Optimization
- Catalyst Selection: Acidic or basic catalysts influence the regioselectivity and yield of the pyrazole ring formation. Acidic conditions tend to favor cleaner products with fewer side reactions.
- Solvent Effects: Polar protic solvents such as ethanol facilitate better solubility of reactants and intermediates, improving reaction rates.
- Temperature Control: Precise temperature regulation during hydroxylation prevents ring degradation and ensures selective functionalization at the 4-position.
- Purification: Recrystallization from alcohol-water mixtures (e.g., methanol/water or ethanol/water) is effective in obtaining high-purity final product.
Comparative Analysis with Related Pyrazole Derivatives
The preparation method shares similarities with the synthesis of related compounds such as 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, which involves analogous condensation and hydrolysis steps but differs in substitution patterns and functional group placement. The presence of hydroxy at the 4-position introduces additional synthetic complexity requiring careful oxidation or functional group transformation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has shown promise in various pharmacological applications:
- Anti-inflammatory Activity : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Properties : Studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential applications in agrochemicals:
- Herbicides and Fungicides : Due to its ability to interact with biological systems, there is potential for developing herbicides or fungicides that target specific pests or diseases in crops. Its efficacy and safety profile would need thorough evaluation through field studies.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in:
- Synthesis of Novel Polymers : Its functional groups allow for incorporation into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxy and carboxylic acid groups are crucial for binding to biological targets.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Compounds like 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide exhibit enhanced cytotoxicity due to the electron-withdrawing chlorine, which stabilizes negative charges and improves interactions with biological targets . Conformational Flexibility: Cyclohepta-fused derivatives (e.g., 1-(4-fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid) exhibit restricted rotation, which may reduce entropic penalties during target binding .
Biological Activity
1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, a compound with the molecular formula and a molecular weight of 232.23 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable approach involves a one-pot reaction that utilizes lithium tert-butoxide-mediated Claisen condensation followed by the Knorr reaction. This method has been shown to yield moderate to good results in terms of efficiency and purity .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 15 | Induction of apoptosis |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | HT29 (colon cancer) | <10 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by inflammation .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TNF-α: 61% | 10 |
| IL-6: 76% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example, it has been reported to act as a monoamine oxidase B (MAO-B) inhibitor, which is relevant in neurodegenerative diseases like Parkinson's disease . The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine.
Case Studies
A notable case study involved the use of this compound in a model of thrombocytopenia. The compound was shown to enhance platelet production by acting as an agonist for the thrombopoietin receptor. This finding opens avenues for its potential application in treating conditions associated with low platelet counts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For pyrazole-carboxylic acid derivatives, substituent positioning on the phenyl ring (e.g., 2,3-dimethyl) requires careful control of electrophilic substitution conditions. Evidence from analogous compounds suggests using microwave-assisted synthesis to improve regioselectivity and reduce side products . Optimize reaction time (e.g., 6–12 hours) and temperature (80–120°C) to balance yield (reported 60–85% in similar systems) and purity . Post-synthesis, recrystallization in ethanol/water mixtures enhances purity.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to verify substituent positions (e.g., methyl groups at 2,3-phenyl positions and hydroxy group at C4 of pyrazole). Compare chemical shifts with structurally similar compounds (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid, where δ~12 ppm for carboxylic proton) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and torsion angles, particularly for the hydroxy group’s orientation .
- HRMS : Confirm molecular formula (e.g., expected [M+H] for CHNO: 232.0848).
Q. What solvents are optimal for solubility studies, and how does pH affect stability?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for carboxylates), methanol, and aqueous buffers. Pyrazole-carboxylic acids often show pH-dependent solubility, with increased solubility in alkaline conditions due to deprotonation of the carboxylic group .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Hydroxy groups may oxidize under acidic conditions, requiring inert atmospheres during storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer :
- Use DFT calculations (e.g., B3LYP/6-31G(d)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C5 of pyrazole). For cycloaddition, calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity with dienophiles .
- Compare with experimental results from analogous systems, such as 4-benzoyl-pyrazole-3-carboxylic acid derivatives, where C5 reacts preferentially with amines .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-response profiling : Test across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) using standardized protocols (MIC for antimicrobials; IC for cytotoxicity).
- Mechanistic studies : Conduct ROS assays or apoptosis markers (e.g., caspase-3 activation) to differentiate modes of action. Hydroxy and carboxylic groups may chelate metal ions, disrupting microbial enzymes or cancer cell redox balance .
Q. How can advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect impurities at ppm levels using MRM transitions specific to common byproducts (e.g., decarboxylated derivatives).
- NMR hyphenation : LC-SPE-NMR isolates impurities for structural elucidation. For example, residual hydrazine derivatives can form during synthesis and require quantification .
Q. What catalytic systems enhance the compound’s functionalization (e.g., esterification or amidation)?
- Methodological Answer :
- Esterification : Use DCC/DMAP in dry DCM to protect the carboxylic acid. For regioselective hydroxy group modification (e.g., acetylation), employ Sc(OTf) as a Lewis catalyst .
- Amidation : Activate the carboxylic acid with HATU/DIPEA, then react with primary amines. Monitor reaction progress via FT-IR (disappearance of -COOH stretch at ~1700 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
